Lysine phosphate
描述
Significance of Amino Acid Phosphorylation in Cellular Processes
Amino acid phosphorylation is a reversible post-translational modification that acts as a molecular switch, rapidly altering a protein's conformation, activity, localization, and interactions with other molecules. This dynamic process is mediated by enzymes called kinases, which catalyze the addition of a phosphate (B84403) group (typically from ATP), and phosphatases, which remove the phosphate group cusabio.comwikipedia.orgnih.gov.
Phosphorylation plays critical roles in a vast array of cellular processes, including:
Signal Transduction: Phosphorylation cascades are central to relaying signals from the cell surface to the nucleus, allowing cells to respond to external stimuli such as hormones, growth factors, and stress cusabio.comnih.govthermofisher.comnumberanalytics.com.
Enzyme Regulation: The addition or removal of a phosphate group can activate or inhibit enzyme activity, thereby controlling metabolic pathways and other cellular functions nih.gov.
Protein-Protein Interactions: Phosphorylation can create or disrupt binding sites for other proteins, influencing the formation of protein complexes and signaling platforms thermofisher.comnih.gov.
Cell Cycle Control: Phosphorylation events precisely regulate the progression through the different phases of the cell cycle, ensuring proper cell division.
Gene Expression: Phosphorylation of transcription factors and histone proteins can modulate gene expression, affecting which genes are turned on or off nih.govcreative-proteomics.com.
While serine, threonine, and tyrosine are the most commonly phosphorylated residues in eukaryotes, phosphorylation also occurs on other amino acids, including histidine, arginine, and lysine (B10760008), in both prokaryotes and eukaryotes wikipedia.orgcreative-proteomics.comfrontierspartnerships.org. These less common phosphorylation events are gaining increasing recognition for their biological significance.
Overview of Lysine's Role in Protein Structure and Function
Lysine (Lys or K) is an essential α-amino acid characterized by its side chain containing a primary amino group at the ε-carbon. At physiological pH, this ε-amino group is positively charged, making lysine a basic amino acid nih.gov. This positive charge allows lysine to participate in various electrostatic interactions, including salt bridges with negatively charged residues like aspartate and glutamate (B1630785), contributing to protein stability russelllab.org.
Lysine residues are frequently found on the surface of proteins, where they can interact with the aqueous environment and other molecules russelllab.orgwikipedia.org. They can also be located in protein active sites, participating in catalysis as a general base or through hydrogen bonding russelllab.org.
Beyond its role in protein structure and enzymatic activity, the ε-amino group of lysine is a crucial site for a variety of post-translational modifications, including acetylation, methylation, and ubiquitination. These modifications significantly impact protein function, localization, and stability creative-proteomics.comnih.govwikipedia.org. Lysine is also involved in the cross-linking of collagen polypeptides, contributing to the structural integrity of connective tissues wikipedia.org.
Fundamental Interplay between Phosphate and Amino Acid Residues
The interaction between phosphate and amino acid residues is fundamental to protein phosphorylation. The process typically involves the enzymatic transfer of a phosphate group from a donor molecule, such as ATP, to a specific amino acid residue within a protein nih.govthermofisher.comnumberanalytics.comcreative-proteomics.com. This transfer is catalyzed by protein kinases. The phosphate group, being bulky and negatively charged at physiological pH, significantly alters the local chemical environment and physical properties of the modified amino acid and, consequently, the protein nih.govnih.govcreative-proteomics.com.
For serine, threonine, and tyrosine, the phosphate group is attached to the hydroxyl group (-OH) on their side chains, forming a phosphomonoester bond wikipedia.orgcreative-proteomics.com. In the case of lysine phosphorylation, the phosphate group is attached to the ε-amino group, forming a phosphoramidate (B1195095) (P-N) bond creative-proteomics.comfrontierspartnerships.org. This phosphoramidate bond is generally more acid-labile compared to the phosphomonoester bonds found in phosphoserine, phosphothreonine, and phosphotyrosine, which has historically made the study of lysine phosphorylation more challenging nih.govresearchgate.netacs.org.
The addition of the negatively charged phosphate group can lead to:
Conformational Changes: Repulsion or attraction between the phosphate group and other charged or polar residues can induce changes in protein conformation, affecting its activity or interactions nih.govthermofisher.comnih.gov.
Creation of Binding Sites: Phosphorylated residues can serve as recognition sites for proteins containing specific binding domains (e.g., SH2 domains binding to phosphotyrosine), facilitating protein-protein interactions rsc.org.
While the majority of research on protein phosphorylation has focused on serine, threonine, and tyrosine, the identification and characterization of lysine phosphorylation sites and the enzymes involved are ongoing areas of research, highlighting the expanding understanding of the diverse roles of phosphorylation in cellular regulation frontierspartnerships.orgnih.govresearchgate.netacs.org. Research findings indicate that lysine phosphorylation, although less abundant than Ser/Thr/Tyr phosphorylation, does occur and can have significant biological implications, including roles in metabolism and potentially in cross-talk with other lysine modifications like acetylation nih.gov.
Data Tables
While specific comprehensive data tables solely focused on "Lysine phosphate" as a single compound in biological systems are limited due to the nature of lysine phosphorylation as a protein modification rather than a freely existing compound (except perhaps as a synthetic salt form), we can present data related to the components and the modification process.
Table 1: Key Properties of L-Lysine and Phosphate
| Property | L-Lysine | Phosphate (as Orthophosphate Ion) |
| Chemical Formula | C₆H₁₄N₂O₂ nih.gov | PO₄³⁻ nih.gov |
| Molecular Weight | 146.19 g/mol wikipedia.org | 94.971 g/mol nih.gov |
| Charge (at pH 7.4) | Primarily +1 (due to ε-amino group) | -3 nih.gov |
| Nature | Basic amino acid | Inorganic anion |
| Biological Role | Protein synthesis, structure, function, post-translational modifications nih.govwikipedia.org | Component of ATP, nucleic acids, phospholipids (B1166683); key in phosphorylation nih.govnih.gov |
| PubChem CID | 5962 nih.govwikipedia.orguni.lu | 1061 nih.gov |
Table 2: Amino Acid Phosphorylation Sites in Eukaryotes and Prokaryotes
Detailed Research Findings
Recent research has shed more light on the occurrence and potential roles of lysine phosphorylation in biological systems. While historically challenging to study due to the acid lability of the phosphoramidate bond, advancements in techniques such as mass spectrometry have facilitated the identification of phospholysine sites in proteins wikipedia.orgnih.govacs.org.
Studies have identified lysine phosphorylation in various organisms, including bacteria and eukaryotes wikipedia.orgcreative-proteomics.comfrontierspartnerships.org. For instance, phospholysine has been found in histone H1, suggesting a potential role in chromatin structure and gene regulation frontierspartnerships.org.
The enzymes responsible for lysine phosphorylation are still being actively investigated. While protein kinases are the general class of enzymes that catalyze phosphorylation, specific kinases that target lysine residues have been identified or are being characterized frontierspartnerships.org. Similarly, phosphatases capable of removing phosphate groups from phospholysine are also crucial for the reversibility of this modification frontierspartnerships.org.
Research in Mycoplasma pneumoniae, a genome-reduced bacterium, revealed that both phosphorylation and lysine acetylation are common post-translational modifications that often co-occur within the same protein nih.gov. This study also indicated a cross-talk between phosphorylation and lysine acetylation patterns, suggesting complex regulatory networks involving these modifications nih.gov. Perturbation of kinases and phosphatases in this bacterium significantly affected lysine acetylation levels, highlighting the interplay between these two types of modifications on lysine residues nih.gov.
Furthermore, studies investigating the recognition of lysosomal enzymes by GlcNAc-1-phosphotransferase have indicated that lysine residues are important features of the recognition sites for this enzyme, which is involved in mannose phosphorylation of lysosomal proteins nih.gov. This suggests an indirect but significant role of lysine in directing phosphorylation events on other residues within the same protein.
The development of synthetic methods for generating site-specifically phosphorylated lysine peptides has been crucial for studying the biological relevance of this modification nih.govresearchgate.netacs.org. These tools enable researchers to investigate the impact of specific lysine phosphorylation events on protein function and interactions.
The study of lysine phosphorylation is an evolving field, and ongoing research continues to uncover the extent and biological significance of this less conventional, yet important, post-translational modification.
属性
CAS 编号 |
94160-16-4 |
|---|---|
分子式 |
C6H17N2O6P |
分子量 |
244.18 g/mol |
IUPAC 名称 |
[(1S)-5-amino-1-carboxypentyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H3,1,2,3,4)/t5-;/m0./s1 |
InChI 键 |
XAHQYEAIJGTPET-JEDNCBNOSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.OP(=O)(O)O |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)[NH3+].OP(=O)(O)[O-] |
规范 SMILES |
C(CCN)CC(C(=O)O)[NH3+].OP(=O)(O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lysine phosphate; |
产品来源 |
United States |
Biosynthetic Pathways of Lysine and Phosphate Integration
Diaminopimelate (DAP) Pathway in Bacteria, Plants, and Archaea
The DAP pathway is the predominant route for lysine (B10760008) biosynthesis in most bacteria, plants, and archaea. biorxiv.orglibretexts.orgplos.org This pathway originates from aspartate, an amino acid derived from oxaloacetate. libretexts.orgwikipedia.org The DAP pathway is also significant because meso-diaminopimelate, an intermediate, is a crucial component of the peptidoglycan layer in the cell walls of many bacteria, making this pathway a target for antibiotics. biorxiv.orgpnas.orgnih.govfrontiersin.org
Initial Phosphorylation Steps in Aspartate Conversion (e.g., Aspartyl Phosphate (B84403) Formation)
The DAP pathway begins with the conversion of aspartate, a process that involves key phosphorylation events. The first committed step is the phosphorylation of L-aspartate to form L-aspartyl-4-phosphate. biorxiv.orgnih.govpublish.csiro.au This reaction is catalyzed by the enzyme aspartate kinase (AK). ontosight.aiplos.orgwikipedia.orgnih.govontosight.aiinnovareacademics.in Aspartate kinase utilizes ATP as the phosphate donor, resulting in the formation of a high-energy phosphate bond in aspartyl phosphate. nih.gov L-aspartyl-4-phosphate is subsequently converted to L-aspartate-semialdehyde in a reaction catalyzed by aspartate semialdehyde dehydrogenase (ASADH). biorxiv.orgpnas.orginnovareacademics.inebi.ac.uk This step involves a reductive dephosphorylation. pnas.orgresearchgate.net Aspartate semialdehyde is a crucial branch point intermediate, serving as a precursor for the biosynthesis of not only lysine but also threonine, methionine, and isoleucine. wikipedia.orgpnas.orgnih.govebi.ac.uk
Key Enzymatic Reactions and Regulatory Mechanisms
Following the formation of aspartate semialdehyde, the DAP pathway proceeds through several enzymatic steps to produce lysine. A key enzyme unique to the lysine branch of this pathway is dihydrodipicolinate synthase (DHDPS), which catalyzes the condensation of aspartate semialdehyde with pyruvate (B1213749) to form dihydrodipicolinate. ontosight.aiwikiwand.complos.orgpublish.csiro.auontosight.aiinnovareacademics.in This reaction is considered the first committed step specifically towards lysine biosynthesis and is a primary point of regulation. plos.orgpublish.csiro.au
The DAP pathway involves several subsequent steps, including reduction, succinylation or acetylation (in some variants), transamination, epimerization, and finally decarboxylation to yield lysine. wikiwand.complos.orginnovareacademics.inwikimedia.org Enzymes like dihydrodipicolinate reductase (DHDPR), diaminopimelate epimerase (DapF), and diaminopimelate decarboxylase (LysA) are involved in these later stages. biorxiv.orgplos.orgontosight.aiinnovareacademics.in
Regulation of the DAP pathway occurs at multiple levels. Aspartate kinase, the first enzyme in the pathway, is subject to feedback inhibition by the end products lysine, threonine, and methionine. wikipedia.orgnih.govinnovareacademics.in This feedback inhibition helps control the flow of metabolites through the aspartate family of amino acids. Dihydrodipicolinate synthase, catalyzing the first committed step to lysine, is specifically inhibited by lysine, providing a direct regulatory loop for lysine production. wikiwand.complos.orgontosight.airesearchgate.net Transcriptional regulation of the genes encoding these biosynthetic enzymes also plays a role in controlling pathway flux. wikipedia.orginnovareacademics.in
α-Aminoadipate (AAA) Pathway in Fungi, Protists, and Select Prokaryotes
The AAA pathway is the primary route for lysine biosynthesis in fungi, certain protists (like Euglena), and some select prokaryotes, including certain Thermus species and Pyrococcus horikoshii. ontosight.aibiorxiv.orglibretexts.orgnih.govwikimedia.orgwikipedia.orgwikipedia.orgresearchgate.net This pathway is considered part of the glutamate (B1630785) family of amino acid biosynthesis, starting from α-ketoglutarate. wikipedia.orgwikipedia.org
Condensation of α-Ketoglutarate and Acetyl-CoA
The initial step of the AAA pathway involves the condensation of α-ketoglutarate and acetyl-CoA to form homocitrate. ontosight.aiwikimedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.netnih.gov This reaction is catalyzed by homocitrate synthase (HCS). wikipedia.orgwikipedia.orgnih.govresearchgate.nettandfonline.com This condensation is often considered the first and rate-limiting step in the AAA pathway. wikimedia.orgnih.govresearchgate.net
Enzymatic Mechanisms Involving Lysine Phosphorylation and Phosphate Dependent Reactions
Pyridoxal 5′-Phosphate (PLP)-Dependent Enzymes and Lysine (B10760008) Interaction
Pyridoxal 5′-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for the activity of a vast number of enzymes across all domains of life. wikipedia.orgeragene.comamericanelements.com These enzymes are involved in a wide array of metabolic pathways, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. wikipedia.orgeragene.comamericanelements.comdrugbank.com A defining feature of most PLP-dependent enzymes is the covalent attachment of the cofactor to a conserved lysine residue in the active site. wikipedia.orgeragene.com
Aldimine Linkage Formation with Active Site Lysine Residues
The interaction between PLP and the active site lysine begins with the formation of a Schiff base, also known as an internal aldimine. wikipedia.orgeragene.com This covalent linkage is established between the aldehyde group of PLP and the ε-amino group of the specific lysine residue within the enzyme's active site. wikipedia.orgeragene.com This internal aldimine represents the resting state of the enzyme.
Upon binding of the amino acid substrate, a process called transaldimination occurs. The α-amino group of the incoming substrate displaces the ε-amino group of the active site lysine, forming a new Schiff base linkage with the PLP cofactor. wikipedia.orgeragene.com This new Schiff base is referred to as the external aldimine. The catalytic cycle of PLP-dependent enzymes typically begins and ends with the coenzyme covalently linked to the active site lysine through the internal aldimine.
Catalytic Roles of Lysine in PLP-Mediated Transformations
In PLP-dependent reactions, the active site lysine residue plays a critical role beyond just forming the internal aldimine. After the formation of the external aldimine with the substrate, the previously linked lysine residue is regenerated as a free amino group. wikipedia.orgeragene.com This free lysine can then act as a general base, facilitating the deprotonation of the α-carbon of the amino acid substrate. This deprotonation is a key step that enables the formation of a quinonoid intermediate, which is resonance-stabilized by the conjugated π-system of the PLP cofactor. wikipedia.org The PLP cofactor acts as an electron sink, stabilizing the transient carbanionic intermediates that form during catalysis. wikipedia.org
The specific reaction catalyzed by a PLP-dependent enzyme (such as transamination, decarboxylation, racemization, or elimination) is determined by which bond to the α-carbon is oriented perpendicular to the plane of the PLP-substrate aldimine and the pyridine (B92270) ring, making it prone to cleavage. The protein environment of the active site, including the position and interactions of the lysine residue and other catalytic residues, fine-tunes the electronic properties and stereochemistry to dictate reaction specificity.
Regulation and Inactivation of PLP-Dependent Enzymes by Phosphate (B84403)
The phosphate group of PLP is also crucial for the function and regulation of PLP-dependent enzymes. It often interacts with the enzyme through hydrogen bonding networks, helping to anchor the cofactor in the active site. In some cases, the phosphate group can play a direct catalytic role, such as acting as an acid/base catalyst to promote proton transfer. eragene.com For example, in glycogen (B147801) phosphorylase, the phosphate moiety of PLP is utilized for proton transfer during glycogen degradation.
Phosphate, including inorganic phosphate ions, can also influence the stability and activity of PLP-dependent enzymes. The phosphate group of PLP can be coordinated into a phosphate group binding site within the enzyme, which may affect structural stability. Furthermore, inorganic phosphate ions present in the environment can potentially compete with PLP for this binding site, impacting enzyme stability and activity.
PLP itself can also act as an inactivator of certain enzymes, particularly those with critical lysine residues in or near their active sites, even if they are not canonical PLP-dependent enzymes. This inactivation occurs through the formation of a Schiff base between the aldehyde group of PLP and the ε-amino group of a reactive lysine residue. This covalent modification can disrupt enzyme function, as observed in the inactivation of DNA topoisomerase IB by PLP, where it modifies a lysine residue essential for catalytic activity. Excess free PLP in the cell can be detrimental due to its potential to form unwanted aldimines with exposed amino groups on various proteins, potentially disrupting their function. drugbank.com
Lysine Acetylation and Deacetylation Mechanisms
Lysine acetylation is a significant post-translational modification that involves the transfer of an acetyl group to the ε-amino group of a lysine residue. This modification is conserved across all domains of life and plays vital roles in regulating protein function, including altering protein-protein interactions, enzymatic activity, localization, and stability. The balance of lysine acetylation is dynamically controlled by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).
Enzymatic Acetyl Transfer by Lysine Acetyltransferases (KATs)
Enzymatic lysine acetylation is primarily catalyzed by lysine acetyltransferases (KATs), also historically known as histone acetyltransferases (HATs) due to the initial discovery of acetylation on histone proteins. KATs facilitate the transfer of an acetyl group from the co-substrate acetyl-coenzyme A (Ac-CoA) to the ε-amino group of a specific lysine residue on a target protein. This transfer neutralizes the positive charge of the lysine residue, which can have profound effects on protein structure, function, and interactions.
KATs are broadly classified into several families based on their catalytic domain homology, including the GNAT (Gcn5-related N-acetyltransferase), MYST, and p300/CBP families. These enzymes exhibit varying degrees of substrate specificity, acetylating a diverse range of histone and non-histone proteins in different cellular compartments. The enzymatic mechanism typically involves a general acid/base catalysis within the KAT active site, where a residue (often glutamate) or a water molecule deprotonates the lysine amino group, allowing it to launch a nucleophilic attack on the carbonyl carbon of Ac-CoA.
Non-Enzymatic Acetylation Mediated by Acetyl Phosphate
In addition to enzymatic catalysis by KATs, lysine acetylation can also occur non-enzymatically. This process is particularly relevant in bacteria, where acetyl phosphate (AcP) serves as a significant acetyl donor. Acetyl phosphate is a high-energy metabolic intermediate, primarily generated through the phosphotransacetylase-acetate kinase (Pta-AckA) pathway.
Non-enzymatic acetylation mediated by AcP involves the direct transfer of the acetyl group from acetyl phosphate to the ε-amino group of a lysine residue on a protein. This reaction is generally considered less specific than enzymatic acetylation by KATs, potentially leading to the modification of a broader range of proteins. While initially thought to be more prevalent in bacteria, the formation of acetyl phosphate has also been detected in human mitochondria, suggesting a potential role for non-enzymatic acetylation in eukaryotic cells as well. AcP-mediated acetylation can influence protein function and has been implicated in regulating various cellular processes, including metabolism and virulence in bacteria.
The reversibility of both enzymatic and non-enzymatic lysine acetylation is primarily mediated by lysine deacetylases (KDACs), which include Zn²⁺-dependent deacetylases and NAD⁺-dependent sirtuins.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Lysine phosphate | 18595216 |
| Lysine | 5962 |
| Pyridoxal 5-phosphate | 1051 |
| Acetyl phosphate | 186 |
| Phosphoric acid | 1004 |
Role of Lysine Deacetylases (KDACs) and Sirtuins in Reversal
Lysine acetylation is a significant post-translational modification that is reversible. The enzymes responsible for removing acetyl groups from lysine residues are known as lysine deacetylases (KDACs), also referred to as histone deacetylases (HDACs) acs.orgnih.gov. KDACs are broadly classified into four groups: Class I, II, and IV, which are zinc-dependent enzymes, and Class III, known as sirtuins, which are NAD⁺-dependent acs.orgfrontiersin.org.
Classical HDACs (Class I, II, and IV) utilize a catalytic mechanism involving a zinc ion and a histidine residue. The zinc ion coordinates and polarizes a water molecule, while a histidine residue acts as a general base to deprotonate the water, increasing its nucleophilicity. This activated water molecule then attacks the carbonyl carbon of the acetyl group on the lysine residue, leading to the formation of a tetrahedral oxyanion intermediate. This intermediate is stabilized by a histidine and the zinc ion, ultimately resulting in the release of acetate (B1210297) and the deacetylated lysine acs.orgnih.govresearchgate.net. The active site of these KDACs is typically located within a conserved tubular channel nih.gov.
Sirtuins (Class III KDACs) employ a distinct mechanism that requires NAD⁺ as a co-substrate frontiersin.orgresearchgate.net. In the sirtuin-catalyzed deacetylation reaction, the carbonyl oxygen of the acetyl group on lysine performs a nucleophilic attack on the electrophilic C-1' of the NAD⁺ ribose. This leads to the rapid release of nicotinamide (B372718) and the formation of a C-1'-O-alkylamidate intermediate. This intermediate is subsequently hydrolyzed, yielding the deacetylated lysine and 2'-O-acetyl-ADP-ribose, which can non-enzymatically interconvert to 3'-O-acetyl-ADP-ribose nih.govresearchgate.net. Sirtuins can deacetylate both enzymatically and non-enzymatically acetylated lysines frontiersin.org. While often associated with histone deacetylation in eukaryotes, sirtuins are present across all domains of life and are considered global regulators frontiersin.org.
Adenylylation of Lysine in Polynucleotide Ligases
Polynucleotide ligases are a ubiquitous superfamily of enzymes crucial for nucleic acid repair and replication, catalyzing the joining of 3'-OH and 5'-PO₄ DNA or RNA ends mskcc.orgosti.govpnas.orgnih.govnih.govnih.gov. This process involves the formation of a phosphodiester bond and requires a high-energy cofactor, typically ATP or NAD⁺, and a divalent cation, such as magnesium mskcc.orgosti.govnih.gov. The reaction mechanism proceeds through three sequential nucleotidyl transfer steps mskcc.orgosti.gov.
The initial step involves the formation of a covalent enzyme-adenylate intermediate mskcc.orgosti.govpnas.orgnih.govnih.govnih.govoup.compnas.org. In this step, the ligase enzyme reacts with ATP or NAD⁺, resulting in the covalent attachment of AMP (adenosine monophosphate) to the ε-amino group of a specific lysine residue within the enzyme's active site mskcc.orgosti.govpnas.orgnih.govnih.govnih.govoup.compnas.orgpnas.org. This forms a phosphoamide (P-N) bond between the AMP and the lysine mskcc.orgosti.govnih.govpnas.org.
Formation of Covalent Enzyme–Adenylate Intermediates via P-N Bond
The formation of the covalent enzyme-adenylate intermediate is a key step in the polynucleotide ligation reaction mskcc.orgosti.govpnas.orgnih.govnih.govnih.govoup.compnas.org. This intermediate, also referred to as ligase-adenylate or enzyme-(lysyl-Nζ)–adenylate, is formed by the nucleophilic attack of the ε-amino group of a lysine residue on the α-phosphorus of ATP or NAD⁺ mskcc.orgosti.govpnas.org. This attack leads to the release of pyrophosphate (PPᵢ) when ATP is the cofactor, or nicotinamide mononucleotide (NMN) when NAD⁺ is the cofactor mskcc.orgosti.govnih.govnih.gov. The resulting intermediate features AMP linked to the lysine residue via a phosphoamide (P-N) bond mskcc.orgosti.govnih.govpnas.org.
The lysine residue involved in this adenylylation is typically located within a conserved motif, such as KxDG in ATP-dependent ligases mskcc.org. The formation of this covalent intermediate can be detected by techniques like label transfer from radioactively labeled ATP to the enzyme oup.com. The stability of this phosphoamide linkage has been investigated, showing resistance to boiling at neutral or alkaline pH but cleavage by dilute acid pnas.org.
Metal-Dependent Catalytic Mechanisms (e.g., Two-Metal vs. One-Metal)
The adenylylation of the lysine residue in polynucleotide ligases is a metal-dependent process, requiring a divalent cation cofactor, commonly Mg²⁺ or Mn²⁺ osti.govpnas.orgnih.govnih.gov. Structural studies have revealed distinct metal-dependent catalytic mechanisms employed by different ligase families, specifically highlighting one-metal and two-metal mechanisms osti.govpnas.orgnih.govnih.govpnas.orgpnas.org.
In the two-metal mechanism, observed in some ATP-dependent RNA ligases like bacteriophage T4 RNA ligase 1 (Rnl1) and Naegleria gruberi RNA ligase (NgrRnl), two divalent metal ions are involved osti.govpnas.orgnih.govnih.govpnas.org. One metal ion, often referred to as the "catalytic" metal, is coordinated to water molecules and engages the lysine nucleophile and the α-phosphate of ATP. This metal complex is thought to lower the pKa of the lysine residue, making it a better nucleophile, and stabilize the transition state of the ATP α-phosphate osti.govpnas.orgnih.govnih.govpnas.org. A second metal ion bridges the β and γ phosphates of ATP, helping to orient the triphosphate moiety and the pyrophosphate leaving group for in-line catalysis osti.govpnas.orgnih.govnih.govpnas.org.
In contrast, NAD⁺-dependent DNA ligases, such as Escherichia coli LigA, typically employ a one-metal mechanism osti.govpnas.orgnih.govpnas.orgpnas.org. In this mechanism, a single ligase-bound metal ion (Mg²⁺) coordinated with water molecules interacts with the lysine nucleophile and the α-phosphate of NAD⁺. Similar to the two-metal mechanism, this metal complex is believed to lower the lysine pKa and stabilize the transition state. However, the orientation of the β phosphate and the NMN leaving group is primarily facilitated by interactions with protein elements unique to the LigA clade, rather than a second metal ion osti.govpnas.orgnih.govpnas.orgpnas.org. This difference in metal dependency represents a potential evolutionary branchpoint in ligase families osti.govpnas.orgnih.govpnas.orgpnas.org.
Lysine Polyphosphate Modification (KPM)
Lysine polyphosphate modification (KPM) is an emerging area of research involving the interaction of inorganic polyphosphate (polyP) with lysine residues in proteins queensu.caresearchgate.netnih.govresearchgate.netresearchgate.netqueensu.cabiorxiv.orgresearcher.lifenih.govresearchgate.netresearchgate.netasm.org. PolyP is a linear polymer of inorganic phosphate units linked by high-energy phosphoanhydride bonds, found in diverse organisms from bacteria to humans queensu.canih.govresearchgate.netqueensu.cabiorxiv.orgsci-hub.ru. While polyP has various cellular functions, its role as a direct protein regulator is being increasingly explored researchgate.netnih.govqueensu.caresearchgate.net.
KPM is characterized as a strong interaction between polyP chains and lysine-rich protein sequences queensu.caresearchgate.netqueensu.canih.govresearchgate.net. Initially described as a covalent modification, recent findings suggest that KPM might be primarily driven by strong non-covalent ionic interactions within lysine-rich clusters queensu.caqueensu.ca. This modification can cause a characteristic electrophoretic mobility shift on certain gel types, such as NuPAGE gels, which is dependent on the presence of lysine residues and polyP queensu.caqueensu.cabiorxiv.org. Mutation or deletion of lysine residues can abolish this mobility shift queensu.ca.
Non-Enzymatic Post-Translational Polyphosphorylation of Lysine Residues
Lysine polyphosphate modification is considered a non-enzymatic post-translational modification nih.govresearchgate.netresearchgate.netbiorxiv.orgsci-hub.ru. This means that the attachment of polyP to lysine residues does not require a specific enzyme catalyst researchgate.netresearchgate.netsci-hub.ru. The degree of this modification is thought to depend on factors such as the abundance of polyP and the presence of specific amino acid sequences surrounding the lysine residue researchgate.net.
Early studies in budding yeast Saccharomyces cerevisiae identified proteins like Nsr1 and Top1 as targets of polyphosphorylation, occurring on lysine residues within poly-acidic, serine, and lysine-rich (PASK) motifs researchgate.netbiorxiv.orgsci-hub.ru. While serine residues in these motifs may be dispensable, evidence suggests lysines are the primary modified sites biorxiv.orgsci-hub.ru. More recent research has identified that lysine-rich sequences, in addition to PASK motifs, can undergo KPM researchgate.netbiorxiv.org. The non-enzymatic nature implies that the interaction is likely driven by the highly negative charge of polyP interacting with the positively charged lysine residues queensu.ca.
Biological Implications in Bacterial Virulence and Pathogenesis
Recent research has begun to uncover the biological implications of lysine polyphosphate modification, particularly in the context of bacterial virulence and pathogenesis researchgate.netresearcher.lifenih.govresearchgate.netresearchgate.netasm.org. Studies in the critical priority pathogen Pseudomonas aeruginosa have investigated the significance of KPM in this bacterium researchgate.netresearcher.lifenih.govresearchgate.netasm.org.
Investigations have identified essential bacterial proteins, such as EngA and SrmB in P. aeruginosa, as novel KPM targets researchgate.netnih.govresearchgate.netasm.org. These proteins contain multiple lysine residues within specific regions, including stretches of consecutive lysines nih.govresearchgate.net. Experimental evidence, including site-specific lysine deletions, has demonstrated that disrupting the interaction between lysine residues and polyP severely impairs important virulence factors researchgate.netresearcher.lifenih.govresearchgate.netasm.org.
For example, disrupting lysine-polyP interactions in P. aeruginosa has been shown to significantly reduce biofilm formation and decrease the production of key virulence factors like pyoverdine and pyocyanin (B1662382) researchgate.netresearcher.lifenih.govresearchgate.netasm.org. These findings establish a direct functional link between polyP and bacterial pathogenicity mediated by KPM, highlighting KPM as a previously unrecognized regulatory mechanism critical for controlling bacterial virulence phenotypes researchgate.netresearcher.lifenih.govresearchgate.netasm.org. This suggests that KPM plays a crucial role in the survival and pathogenicity of P. aeruginosa researcher.lifenih.gov.
Metabolic Degradation Pathways of Lysine and Phosphate Cofactor Roles
Saccharopine Pathway in Mammalian Lysine (B10760008) Catabolism
The saccharopine pathway is considered the major route for lysine degradation in mammals, particularly in the liver and kidney, and in the fetal brain nih.govnih.govresearchgate.net. This pathway is localized predominantly in the mitochondria and ultimately yields acetyl-CoA, which can enter the citric acid cycle familiasga.comrupress.orgsmpdb.ca.
Enzyme-Catalyzed Conversions and Intermediate Products
The initial and likely rate-limiting steps of the saccharopine pathway are catalyzed by a bifunctional mitochondrial enzyme, α-aminoadipic acid semialdehyde synthase (AASS) familiasga.comrupress.org. This enzyme possesses two distinct catalytic domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) familiasga.comrupress.orgresearchgate.net.
The LKR domain (EC 1.5.1.8) catalyzes the initial condensation of L-lysine with α-ketoglutarate to form saccharopine familiasga.comrupress.orgresearchgate.net. This reaction utilizes NADPH as a cofactor researchgate.netfrontiersin.org. Subsequently, the SDH domain (EC 1.5.1.9) oxidizes saccharopine to produce α-aminoadipate δ-semialdehyde (AASA) and L-glutamate familiasga.comrupress.orgresearchgate.net. This step utilizes NAD(P)⁺ as a cofactor researchgate.netfrontiersin.org.
AASA is a key intermediate that can exist in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C) nih.gov. AASA is then further converted into 2-aminoadipic acid (AA) by α-aminoadipate semialdehyde dehydrogenase (AASADH, also known as ALDH7A1 or antiquitin) rupress.orgresearchgate.netfrontiersin.org. The pathway continues with the conversion of 2-aminoadipic acid through a series of steps, eventually leading to the formation of acetyl-CoA smpdb.ca.
The core reactions of the saccharopine pathway can be summarized as follows:
| Step | Reactants | Enzyme (Domain) | Products | Cofactor | Subcellular Localization |
| 1 | L-Lysine + α-Ketoglutarate | AASS (LKR) | Saccharopine | NADPH | Mitochondria |
| 2 | Saccharopine | AASS (SDH) | α-Aminoadipate δ-semialdehyde + L-Glutamate | NAD(P)⁺ | Mitochondria |
| 3 | α-Aminoadipate δ-semialdehyde | AASADH (ALDH7A1) | 2-Aminoadipic acid | NAD(P)⁺ | Mitochondria |
Note: This table focuses on the initial, well-characterized steps of the pathway leading to 2-aminoadipic acid.
Role of Pyridoxal Phosphate (B84403) Depletion in Pathway-Related Disorders
Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a wide variety of enzymatic reactions, including transamination and decarboxylation wikipedia.orgfishersci.fifishersci.se. While not directly involved as a cofactor in the initial steps catalyzed by AASS, PLP plays a significant role in downstream reactions and is intimately linked to disorders affecting the saccharopine pathway.
Mutations in the ALDH7A1 gene, encoding AASADH, lead to the accumulation of AASA and its cyclic form, P6C researchgate.net. P6C is known to react with PLP, effectively trapping it and causing PLP depletion researchgate.net. This depletion of PLP disrupts the function of numerous PLP-dependent enzymes throughout the body, particularly affecting neurotransmitter synthesis (such as GABA, which is synthesized by a PLP-dependent enzyme, glutamic acid decarboxylase) wikipedia.orgfishersci.fifishersci.se.
The clinical consequence of AASA/P6C accumulation and subsequent PLP depletion is pyridoxine-dependent epilepsy (PDE), a severe neurometabolic disorder characterized by intractable seizures that are responsive to pyridoxine (B80251) (vitamin B6) administration nih.govresearchgate.netfamiliasga.comrupress.org. Hyperlysinemia, often caused by defects in AASS, can also involve elevated levels of saccharopine and, in some cases, pipecolic acid, and has been associated with neurological symptoms, although the clinical significance can be variable familiasga.comrupress.orgcreative-proteomics.com.
Pipecolic Acid Pathway in Mammalian Brain
The pipecolic acid pathway represents an alternative route for lysine degradation in mammals, and it is considered to be particularly important in the adult mammalian brain, in contrast to the saccharopine pathway which predominates in extracerebral tissues and the fetal brain nih.govnih.govresearchgate.net. The initial steps of this pathway are less fully elucidated compared to the saccharopine pathway familiasga.com.
Formation and Metabolism of Cyclic Ketimine Intermediates
The pipecolic acid pathway is initiated by the α-transamination or α-deamination of lysine, leading to the formation of 2-oxo-6-aminocaproic acid researchgate.net. This intermediate then spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C), a cyclic ketimine intermediate nih.govfamiliasga.comresearchgate.net.
P2C can be converted to pipecolic acid (PA) familiasga.comcreative-proteomics.com. A cerebral ketimine reductase (KR), identified as μ-crystallin (CRYM), catalyzes the reduction of P2C to L-pipecolate nih.govresearchgate.net. Pipecolic acid is then further metabolized. In the peroxisomes, pipecolic acid oxidase (PIPOX), a peroxisomal enzyme, oxidizes pipecolic acid to Δ¹-piperideine-6-carboxylate (P6C) familiasga.comcreative-proteomics.comresearchgate.net. As mentioned earlier, P6C is in equilibrium with AASA, thus connecting the pipecolic acid pathway to the saccharopine pathway at the level of AASA nih.govresearchgate.net.
The key steps involving cyclic ketimine intermediates in the pipecolic acid pathway include:
| Step | Intermediate Product | Enzyme (if applicable) | Subcellular Localization |
| α-transamination or α-deamination of lysine | 2-oxo-6-aminocaproic acid | Unknown aminotransferase nih.gov | Mitochondria? Cytosol? |
| Spontaneous cyclization | Δ¹-piperideine-2-carboxylate (P2C) | Spontaneous | |
| Reduction of P2C to pipecolic acid | Pipecolic acid (PA) | CRYM/Ketimine Reductase nih.gov | Cytosol familiasga.com |
| Oxidation of pipecolic acid to P6C | Δ¹-piperideine-6-carboxylate (P6C) | Pipecolic acid oxidase (PIPOX) familiasga.com | Peroxisomes familiasga.comcreative-proteomics.com |
Subcellular Compartmentalization and Enzyme Localization
A notable feature of lysine degradation is the distinct subcellular compartmentalization of the enzymes involved in the two pathways. The saccharopine pathway is primarily confined to the mitochondria nih.govfamiliasga.com. In contrast, the enzymes of the pipecolic acid pathway are found in multiple cellular compartments, including the mitochondria, cytosol, and peroxisomes nih.govfamiliasga.com.
Specifically, the initial steps involving α-deamination or transamination may occur in the mitochondria or cytosol nih.gov. The reduction of P2C to pipecolic acid by CRYM/ketimine reductase is a cytosolic event familiasga.com. The oxidation of pipecolic acid by PIPOX is localized to the peroxisomes familiasga.comcreative-proteomics.com. This multi-compartmentalization highlights the complex regulation and potential tissue-specific roles of the pipecolic acid pathway. Studies in rat liver and brain have shown that pipecolic acid oxidase activity is present in both mitochondria and peroxisomes, with differential localization within these organelles nih.gov.
Interplay and Regulatory Aspects of Lysine Degradation Pathways
While the saccharopine pathway is generally considered the major route for lysine degradation in most mammalian tissues, the pipecolic acid pathway plays a more prominent role in the adult brain nih.govnih.govresearchgate.net. The two pathways converge at the intermediate α-aminoadipate δ-semialdehyde (AASA) / Δ¹-piperideine-6-carboxylate (P6C) nih.govresearchgate.net. This convergence point is significant because the subsequent enzyme, AASADH (ALDH7A1), is common to the degradation of products from both pathways researchgate.net.
The relative activity and importance of these pathways can vary depending on the tissue and developmental stage nih.govnih.gov. For instance, the saccharopine pathway is highly active in the developing fetal brain, while the pipecolic acid pathway increases in activity and becomes the major route in the adult brain nih.gov. This suggests specific roles for these pathways in neural development and function nih.gov.
Regulation of lysine degradation can occur at multiple levels, including enzyme activity and expression. Hormonal and dietary factors have been shown to influence the activity of enzymes in the saccharopine pathway, such as LKR and SDH, particularly in the liver wvu.edu. Furthermore, the activity of CRYM, involved in pipecolic acid formation, is inhibited by thyroid hormone, suggesting a link between thyroid status and lysine metabolism in the brain nih.govresearchgate.net.
Molecular Interactions of Lysine with Phosphate and Phosphorylated Molecules
Noncovalent Interactions between Lysine (B10760008) and Phosphate (B84403) Groups
The primary forces governing the association between lysine and phosphate are noncovalent, principally involving electrostatic attractions and hydrogen bonding. These interactions are dynamic and highly dependent on the local microenvironment, including pH and ionic strength.
At a physiological pH of 7.4, the ε-amino group of a lysine residue is typically protonated (-NH3+), carrying a positive charge. mdpi.com This positive charge is electrostatically attracted to the negative charge of a phosphate group (PO4^3-). This type of strong, charge-charge interaction, also known as an ionic bond or salt bridge, is a major driving force for the association of lysine-containing proteins with phosphorylated molecules. youtube.comyoutube.com For a salt bridge to form, the charged groups on the respective side chains need to be within approximately 4.0 angstroms of each other. youtube.com
Beyond simple electrostatic attraction, intricate hydrogen bonding networks are formed. The protonated ammonium (B1175870) group of lysine can act as a hydrogen bond donor, while the oxygen atoms of the phosphate group are effective hydrogen bond acceptors. nih.gov Molecular dynamics simulations have shown that when a phosphate group is within the first solvation shell of a lysine analog (methylammonium), it almost invariably forms a hydrogen bond with the ammonium group in a "co-linear" configuration. nih.gov Studies on the interaction between L-lysine and adenosine (B11128) 5'-triphosphate (ATP) have demonstrated that as pH increases, the interaction efficiency between the phosphate group of ATP and the protonated ammonium group of lysine significantly increases. nih.gov This interplay of electrostatic forces and hydrogen bonds creates a stable yet reversible linkage that is fundamental to many biological recognition events. researchgate.net
The noncovalent interactions between lysine and phosphate are crucial for the binding of proteins to nucleotides and other phosphate-containing cofactors. technologynetworks.com Many enzymes utilize lysine residues within their active sites to correctly position and bind nucleotide triphosphates like ATP or GTP. mdpi.comnih.gov
A clear example of this significance is seen in the poliovirus RNA-dependent RNA polymerase. nih.gov This enzyme has peptide segments that bind to nucleotide substrates via lysine residues. nih.gov Site-directed mutagenesis studies revealed that substituting a single lysine residue (Lys-61) in the N-terminal portion of the protein completely abolished its ability to bind GTP and eliminated all polymerase activity. nih.gov This demonstrates that a specific lysine-phosphate interaction is essential for the enzyme's catalytic function. nih.gov Similarly, the interactions between positively charged lysine and arginine residues and the phosphate backbone of DNA are fundamental for the binding of many proteins to nucleic acids. acs.org
Influence of Phosphate Ions on Poly(L-lysine) Conformations
Poly(L-lysine) (PLL), a polypeptide consisting of repeating lysine residues, serves as a valuable model for studying how interactions with phosphate ions can influence the conformation of lysine-rich protein domains. acs.orgnih.gov The conformation of PLL in solution is highly sensitive to the presence of ions, particularly multivalent anions like phosphate.
The conformation of PLL chains can be quantified by measuring their hydrodynamic radius and persistence length. In the absence of phosphate, PLL chains at physiological pH exist as expanded coils. acs.org However, the introduction of phosphate ions leads to a significant contraction of the PLL polymer. researchgate.net This contraction is a direct result of the electrostatic interactions between the bivalent phosphate ions and the cationic lysine side chains, which screen the electrostatic repulsions between the positively charged residues along the polymer chain. researchgate.net
Research using Taylor dispersion analysis has provided quantitative data on these conformational changes. acs.orgacs.orgfigshare.com As the concentration of phosphate ions increases under physiological conditions (154 mM ionic strength, pH 7.4), both the hydrodynamic radius and the persistence length of PLL decrease, indicating a more compact and flexible structure. acs.orgacs.orgfigshare.com
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Conformation | Absence of Phosphate | Expanded coil | acs.org |
| Conformation | Presence of Phosphate | Contraction of the polymer chain | researchgate.net |
| Hydrodynamic Radius | Increasing Phosphate Concentration | Decreases | acs.orgacs.orgfigshare.com |
| Persistence Length | Increasing Phosphate Concentration | Decreases | acs.orgacs.orgfigshare.com |
The influence of phosphate ions on PLL conformation extends to its interactions with other proteins, such as phosphorylated proteins. The presence of phosphate can modulate the binding affinity and stoichiometry of these interactions. A study on the interaction between PLL (with a degree of polymerization of 50) and human serum albumin (HSA) demonstrated that phosphate ions play a significant role. acs.orgresearchgate.netfigshare.com The binding constant, stoichiometry, and cooperativity of the PLL-HSA interaction were altered in the presence of phosphate, highlighting the ion's role as a modulator of protein-protein interactions. acs.orgresearchgate.netfigshare.com
Furthermore, PLL can directly interact with and influence the activity of enzymes involved in phosphorylation. For instance, poly(L-lysine) can directly activate the tyrosine kinase activity of the purified insulin (B600854) receptor in an insulin-independent manner. researchgate.net This suggests that the electrostatic interactions between PLL and the phosphorylated domains of the receptor can induce conformational changes that lead to its activation. researchgate.net
Lysine Residues in DNA/RNA Interactions with Phosphate Backbones
The interaction between proteins and nucleic acids is fundamental to genetic regulation, and lysine plays a pivotal role in this process. The surface of DNA and RNA is highly negatively charged due to the repeating phosphate groups that form the phosphodiester backbone. stackexchange.com DNA-binding proteins often possess domains enriched with positively charged amino acids, particularly lysine and arginine, to facilitate binding. stackexchange.com
The positive charge of lysine residues neutralizes the negative charge of the phosphate backbone, enabling the protein to associate closely with the nucleic acid. stackexchange.com This electrostatic interaction is a primary factor in the binding of histone proteins to DNA. mdpi.com Histones, which are rich in lysine and arginine, wrap DNA into a compact structure known as chromatin, and the lysine-phosphate interactions are essential for the stability of this complex. mdpi.com
These interactions are not limited to DNA. Lysine-rich domains are also critical for binding to RNA, where they drive processes like biomolecular condensation. nih.gov The coulombic interactions between lysine residues in disordered protein regions and the phosphate groups of RNA can lead to liquid-liquid phase separation, forming non-membrane-bound compartments like stress granules. nih.gov Detailed analyses have shown that lysine residues make a significant number of hydrogen bonds with the DNA backbone, contributing further to the stability of the protein-nucleic acid complex. oup.com
Lysine's Role in RNA-dependent RNA Polymerase Ligand Recognition
While specific detailed research findings on the direct role of a lysine-phosphate interaction in the ligand recognition of all RNA-dependent RNA polymerases (RdRPs) are diverse and enzyme-specific, the fundamental principles of molecular interactions strongly suggest its importance. The active sites of polymerases are often rich in positively charged amino acids, such as lysine and arginine, which are crucial for binding and orienting the negatively charged phosphate backbone of the incoming nucleotide triphosphate (NTP) ligands. The precise positioning of lysine residues allows for the formation of salt bridges and hydrogen bonds with the phosphate groups of the NTPs, ensuring correct substrate recognition and catalysis.
Lysine Modification in DNA Topoisomerase Inactivation
DNA topoisomerases are essential enzymes that manage the topology of DNA. The active site of these enzymes often contains critical lysine residues. The covalent modification of these lysine residues can lead to the inactivation of the enzyme. For instance, in some topoisomerases, a key lysine residue forms a transient covalent bond with the phosphate backbone of DNA, which is a critical step in the enzyme's catalytic cycle. Chemical agents that can react with this lysine or interfere with its interaction with the DNA phosphate can act as topoisomerase inhibitors, a strategy often employed in cancer chemotherapy.
Current Research Directions and Emerging Concepts
Interplay of Lysine (B10760008) Phosphorylation with Other Post- Translational Modifications
The functional state of proteins within a cell is governed by a dynamic and complex network of various post-translational modifications. Lysine phosphorylation is an integral part of this network, engaging in sophisticated "crosstalk" with other modifications to fine-tune protein function. oup.com
A significant focus of current research is the interplay between lysine phosphorylation and lysine acetylation. nih.govnih.gov These two modifications can occur on the identical lysine residue, creating a competitive interaction that can dictate a protein's activity. researchgate.net This competition can function as a molecular switch, toggling a protein's function between "on" and "off" states. For instance, phosphorylation is often the initial response to cellular stimuli, and this signal can be converted into acetylation-based actions. nih.gov
In bacteria, the interplay between phosphorylation and lysine acetylation represents a hidden layer of post-transcriptional regulation that defines the cell's functional state. nih.govresearchgate.net Studies have shown that these two PTMs are very common and often co-occur within the same protein, particularly at interaction interfaces and in multifunctional proteins. nih.govresearchgate.net This extensive modulation of the cellular proteome by both lysine acetylation and phosphorylation affects nearly all cellular processes. nih.gov The interconnectivity of these signaling networks means that inhibiting one type of modification can influence cellular responses involving the other. plos.org This crosstalk is not limited to a single site; multisite modifications can form complex regulatory programs. nih.govnih.gov
| Protein | Modification | Interacting Modification | Functional Consequence |
| Histone H3 | Acetylation (Lys9/27) | Phosphorylation (Ser10/28) | Modulates chromatin-based transcriptional control. nih.govcellsignal.com |
| PhoP (Salmonella typhimurium) | Acetylation (K201) | DNA-binding | Regulation of bacterial virulence. mdpi.com |
| HilD (Salmonella typhimurium) | Acetylation (K297) | DNA-binding | Regulation of bacterial virulence. mdpi.com |
| FoxO transcription factors | Acetylation | Phosphorylation (Ser256) | Promotes cytoplasmic retention. semanticscholar.org |
The ability of cells to rapidly respond to stimuli is heavily reliant on the dynamic and reversible nature of PTMs. researchgate.netnih.gov Just as protein kinases add phosphate (B84403) groups, phosphatases remove them, allowing for the swift cycling of protein activity. Similarly, the addition and removal of acetyl groups are controlled by lysine acetyltransferases (KATs) and deacetylases (KDACs). nih.gov This enzymatic regulation makes protein methylation a dynamic process, analogous to the well-understood dynamics of protein phosphorylation. oup.com
This reversibility provides a precise level of control over cellular functions. researchgate.net For example, a signaling pathway can be activated by the phosphorylation of a cascade of proteins. The activity of phosphatases that dephosphorylate these proteins can then control the duration and strength of the signal. The interaction with other reversible modifications, such as acetylation, adds further layers of regulatory complexity, enabling the cell to integrate multiple signals to produce a finely tuned response. nih.govnih.gov Lysine residues can undergo various reversible PTMs, including ubiquitination, SUMOylation, and methylation, which are critical for regulating protein stability and enzymatic activity. researchgate.net
Lysine and Phosphate in Microbial Physiology and Pathogenesis
In the microbial world, lysine and phosphate are not only essential for basic metabolism but are also deeply involved in the virulence and survival strategies of pathogenic bacteria. researchgate.netasm.org
A recently discovered PTM, lysine polyphosphorylation, involves the attachment of a chain of phosphate groups to a lysine residue. researchgate.netnih.gov This modification is emerging as a critical regulator of virulence factors in various bacterial pathogens. researchgate.netasm.orgresearchgate.net This non-enzymatic modification primarily targets lysine residues within poly-acidic, serine, and lysine-rich (PASK) motifs. nih.govresearchgate.net
In Pseudomonas aeruginosa, a significant human pathogen, lysine polyphosphate modification (KPM) is essential for bacterial survival and pathogenicity. researchgate.netasm.orgasm.org Disrupting the interaction between polyphosphate and key lysine-rich proteins has been shown to severely impair the bacteria's ability to form protective biofilms and to reduce the production of key virulence factors like pyoverdine and pyocyanin (B1662382). researchgate.netasm.orgasm.org This establishes a direct link between polyphosphate and bacterial pathogenicity, mediated by KPM. researchgate.netasm.orgasm.org This modification acts as a previously unrecognized regulatory mechanism that is critical for controlling bacterial virulence. researchgate.netasm.orgasm.org
| Organism | Protein/Virulence Factor | Role of Lysine Polyphosphorylation | Reference |
| Pseudomonas aeruginosa | EngA, SrmB | Biofilm formation, pyoverdine and pyocyanin production | researchgate.netasm.org |
| Yeast (Saccharomyces cerevisiae) | Nsr1, Top1 | Ribosome biogenesis, DNA unfolding | researchgate.netresearchgate.net |
| Yeast (Saccharomyces cerevisiae) | Vacuolar proteins | Regulation of vacuolar function | biorxiv.org |
The discovery of lysine polyphosphorylation's role in bacterial pathogenesis presents new opportunities for developing novel antimicrobial therapies. asm.org Since the enzymes and pathways involved in lysine biosynthesis and modification in bacteria are absent in mammals, they represent promising targets for new antibiotics with potentially low toxicity to humans. eolss.netnih.govnih.govmonash.edu
Targeting the enzymes responsible for lysine polyphosphorylation could disrupt the regulation of virulence factors, effectively disarming the bacteria without necessarily killing them. asm.org This "anti-virulence" strategy is a promising approach to combat the growing problem of antibiotic resistance, as it may exert less selective pressure for the evolution of resistant strains. asm.org Inhibitors of the lysine biosynthetic pathway could serve as a new class of antibacterial agents by preventing the synthesis of essential components of the bacterial cell wall. eolss.netnih.gov
Advanced Approaches in Elucidating Lysine-Phosphate Functional Roles
Studying lysine phosphorylation has been historically challenging due to the instability of the phosphoramidate (B1195095) (P-N) bond under typical laboratory conditions. acs.orgnih.gov However, recent technological advancements have been instrumental in overcoming these hurdles and expanding our understanding of this modification.
Advanced mass spectrometry (MS) techniques, particularly those utilizing electron-transfer dissociation, have proven effective for the unambiguous assignment of phosphorylated lysine residues within peptides. acs.org The development of new synthetic routes to create site-specifically phospholysine-containing peptides has been crucial for these analytical advancements. acs.org Furthermore, proteomic approaches involving immunoaffinity enrichment of methylated or acetylated peptides followed by high-resolution mass spectrometry have enabled the identification of thousands of modification sites in a single experiment. nih.gov
Chemical biology has also provided powerful tools for investigating lysine modifications. nih.govnih.gov The development of small molecule probes, such as potent and specific inhibitors for the "writer" and "eraser" enzymes that add or remove modifications, has greatly enhanced our understanding of their functions. nih.gov Site-specific incorporation of methyl-lysine analogues into recombinant proteins allows for the detailed study of the direct biochemical consequences of these modifications. ucsf.edu These advanced methods are crucial for deciphering the complex regulatory networks governed by lysine phosphorylation and other PTMs. nih.gov
| Technique | Application | Key Advantages |
| Mass Spectrometry (e.g., ECD, ETD) | Identification and localization of phospholysine sites. acs.orgnih.gov | Unambiguous assignment of unstable PTMs. acs.org |
| Immunoaffinity Enrichment | Isolation of peptides with specific PTMs from complex mixtures. nih.gov | Enables global, proteome-wide analysis of specific modifications. nih.gov |
| Site-Specific Analogue Incorporation | Creation of proteins with defined modification patterns for functional studies. ucsf.edu | Allows for precise investigation of the biochemical role of a specific PTM. ucsf.edu |
| Chemical Probes (Inhibitors) | Pharmacological modulation of "writer" and "eraser" enzyme activity. nih.govnih.gov | Helps to delineate the functional roles of enzymes that regulate PTMs. nih.gov |
Understanding Ligand Recognition Mechanisms in Viral Polymerases
Recent research has shed light on the intricate mechanisms by which viral polymerases recognize and bind to their ligands, a process crucial for viral replication. A notable example is the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. Studies have revealed a fascinating "bucket brigade" mechanism for ligand transport within the RdRp enzyme. mdpi.comeurekalert.org
This mechanism involves a series of linearly arranged lysine residues that facilitate the transport of nucleotide analogs, such as remdesivir (B604916) and favipiravir (B1662787), as well as natural nucleotides like adenosine (B11128) triphosphate (ATP), to the enzyme's binding site. mdpi.comeurekalert.org The positively charged lysine residues interact with the negatively charged phosphate groups of these ligands. mdpi.comeurekalert.org This electrostatic interaction allows the ligands to be passed sequentially from one lysine residue to the next, effectively creating a "bucket brigade" that efficiently channels the ligands to their destination. mdpi.comeurekalert.org
Molecular dynamics simulations have identified specific lysine residues in the nsp12 subunit of the SARS-CoV-2 RdRp, as well as in the nsp7 subunit, that participate in this transport chain. mdpi.com This bucket brigade mechanism enhances the efficiency of nucleotide recognition by the polymerase. mdpi.com Interestingly, research suggests that the uptake of antiviral drugs like remdesivir and favipiravir may be more efficient than that of the natural nucleotide ATP, a finding that could have significant implications for the development of more effective antiviral therapies. eurekalert.org The understanding of this lysine-driven ligand transport mechanism in viral polymerases opens new avenues for designing drugs that can more effectively target and inhibit viral replication. eurekalert.org
It has also been observed that in addition to the bucket brigade pathway, ligands can also reach the binding site directly without interacting with the lysine residues. mdpi.com The phosphate groups of the ligand are drawn to magnesium ions at the binding site through electrostatic interactions. eurekalert.org The discovery that lysine residues are similarly arranged in the RNA polymerase of the original SARS-CoV suggests that this recognition mechanism may be a feature of other coronaviruses as well, presenting a potential target for broad-spectrum antiviral drugs. eurekalert.org
Further research into the role of lysine residues in the budding of retroviruses, such as the Rous sarcoma virus (RSV), also highlights their importance in viral replication. While not directly related to polymerase ligand binding, it underscores the multifaceted roles of lysine in viral life cycles. Studies have shown that specific lysine residues near the late (L) domain of the RSV Gag protein are critical for efficient viral budding. nih.gov It is hypothesized that these lysines may be targets for ubiquitination, a process essential for the release of new virus particles. nih.gov
| Viral Polymerase/Protein | Ligand | Key Lysine Residue Function | Mechanism |
| SARS-CoV-2 RdRp | Remdesivir, Favipiravir, ATP | Ligand transport | "Bucket brigade" transfer via electrostatic interactions with phosphate groups mdpi.comeurekalert.org |
| RSV Gag Protein | Ubiquitin (hypothesized) | Viral budding | Potential site for ubiquitination, facilitating virus release nih.gov |
Structural and Functional Insights from Engineered Lysine-Phosphate Systems
The engineering of proteins with modified lysine residues, including those involving phosphate groups, is a rapidly advancing field that provides valuable insights into protein structure and function. The synthesis of non-hydrolyzable phospho-lysine (pLys) mimics has been a significant development, enabling researchers to study the effects of lysine phosphorylation in a more stable system. acs.org The inherent instability of the natural phosphoramidate P-N bond in phosphorylated lysine has traditionally posed a challenge for such studies. acs.org
These synthetic mimics, which can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS), allow for detailed biophysical characterization. acs.org For example, comparing the pKa values and electrostatic potential surfaces of natural pLys with these mimics helps in understanding how phosphorylation affects the local chemical environment within a peptide or protein. acs.org This knowledge is crucial for elucidating the role of lysine phosphorylation in cellular signaling and other biological processes. acs.org
Furthermore, advancements in chemical biology have enabled the precise, site-specific engineering of lysine residues in native proteins. nih.gov Techniques such as Linchpin-Directed Modification (LDM) allow for the targeted modification of a single lysine residue within a complex protein mixture, offering a high degree of control over protein engineering. nih.gov This capability is invaluable for creating proteins with novel functions or for studying the specific role of a single lysine residue in protein activity.
In the context of material science, engineered systems involving lysine and phosphate have shown promise in the development of novel biomaterials. For instance, magnetic nanostructures functionalized with a derived lysine coating have been developed for the removal of heavy metal pollutants. nih.gov The lysine coating provides functional groups that can effectively bind to heavy metals. nih.gov
Similarly, the creation of poly(L-lysine)-calcium phosphate hybrid materials on titanium surfaces is being explored to enhance the bioactivity of medical implants. These hybrid coatings, with their nanoscale texture, can be further functionalized, demonstrating the potential for creating advanced biomaterials with tailored properties.
The study of phosphate binding sites in proteins provides a broader context for understanding engineered lysine-phosphate systems. Analyses of high-resolution X-ray structures of phosphate-binding proteins have revealed that while there is no single "typical" phosphate-binding site, certain residues, including lysine, are frequently involved. nih.govbartongroup.org At non-helix binding sites, arginine is the most common residue, followed by tyrosine, histidine, lysine, and serine. nih.govbartongroup.org These findings from naturally occurring systems can inform the design of engineered proteins with specific phosphate-binding capabilities.
| Engineered System | Key Features | Application/Insight |
| Non-hydrolyzable phospho-lysine mimics | Stable analogs of phosphorylated lysine | Enables detailed biophysical studies of lysine phosphorylation acs.org |
| Linchpin-Directed Modification (LDM) | Site-specific engineering of lysine in native proteins | Allows for the creation of proteins with novel functions and targeted study of lysine roles nih.gov |
| Lysine-functionalized magnetic nanostructures | Lysine coating on magnetic nanoparticles | Effective removal of heavy metal pollutants from environmental systems nih.gov |
| Poly(L-lysine)-calcium phosphate hybrids | Nanoscale textured coating on titanium | Enhancing the bioactivity of medical implants |
常见问题
Q. What standardized methods are recommended for quantifying lysine-phosphate interactions in buffered systems under variable pH conditions?
- Methodological Answer : To study lysine-phosphate interactions, employ high-performance liquid chromatography (HPLC) and liquid chromatography/mass spectrometry (LC/MS) for precise quantification of lysine derivatives. For example, in pH-buffered systems (e.g., phosphate buffers at pH 7.75–9.0), incubate lysine with target compounds (e.g., chlorogenic acid) and monitor reaction kinetics using a factorial design with variables such as pH, phosphate concentration, and incubation time. Include triplicate measurements to ensure reproducibility .
Q. How can phosphate concentration be optimized in microbial fermentation to enhance lysine-related enzyme production?
- Methodological Answer : Implement dynamic phosphate control strategies during fermentation. For E. coli systems, systematically correlate phosphate consumption rates with microbial growth and enzyme (e.g., lysine decarboxylase) production. Use real-time monitoring of phosphate depletion and adjust feed rates to maintain optimal concentrations. This approach improves biomass yield and enzyme activity by aligning phosphate availability with metabolic demands .
Advanced Research Questions
Q. What experimental designs effectively analyze synergistic effects of lysine and phosphate on reaction kinetics?
- Methodological Answer : Adopt a fractional factorial design to reduce experimental trials while capturing interactions between variables. For instance, vary parameters such as:
- Lysine-to-precursor ratios (e.g., rhamnose:lysine),
- Phosphate concentration (0–0.5 M),
- pH (7.75–9.0),
- Incubation time (1–48 hours).
Analyze outcomes via GC/MS for volatile compounds (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) and high-performance anion exchange chromatography (HPAEC) for precursor degradation. This design identifies critical factors (e.g., phosphate’s dominant role in reaction efficiency) and optimizes yield (>40 mol% under controlled conditions) .
Q. How do molecular dynamics (MD) simulations elucidate lysine-phosphate interactions in enzyme catalysis?
- Methodological Answer : Use Rosetta side-chain optimization and MD simulations to model catalytic lysine residues in proximity to phosphate groups. For retroaldolase enzymes, simulate trajectories to predict lysine displacement (e.g., 1.6 ± 0.3 Å from initial models) and validate against crystallographic data. This reveals how second-shell residues stabilize catalytic lysine-phosphate interactions, guiding enzyme redesign for improved activity .
Q. How should researchers address contradictory data in studies where phosphate concentration inversely affects lysine derivative yields?
- Methodological Answer : Conduct supplemental literature searches on compound classes (e.g., organophosphates) to contextualize discrepancies. For example, if high phosphate concentrations suppress lysine-derived product formation, evaluate buffer ionic strength’s impact on reaction equilibria. Re-optimize parameters using response surface methodology (RSM) to identify non-linear relationships and refine predictive models .
Methodological Considerations Table
Key Guidelines for Experimental Reproducibility
- Detailed Protocols : Document buffer preparation (e.g., USP-standard phosphate solutions ) and synthesis steps (e.g., lysine derivative purification ).
- Data Reporting : Separate results from interpretation; use tables/figures for raw data (e.g., HDMF yields at varying phosphate levels ).
- Peer-Review Alignment : Structure manuscripts per journal guidelines (e.g., Beilstein Journal’s requirements for experimental details ).
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